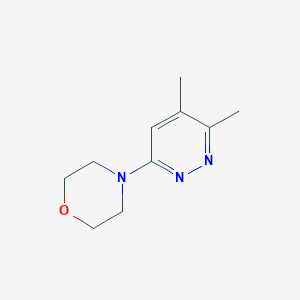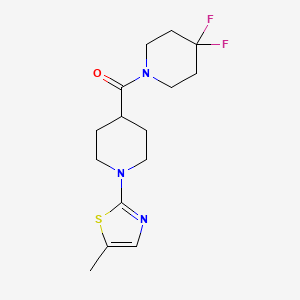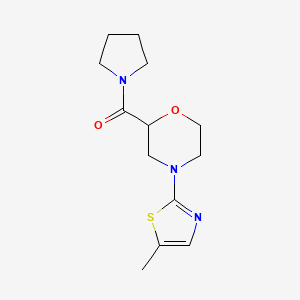![molecular formula C20H26N4O B12263358 1-{3-[Methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}-3-phenylpropan-1-one](/img/structure/B12263358.png)
1-{3-[Methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}-3-phenylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{3-[Methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}-3-phenylpropan-1-one is a complex organic compound that features a piperidine ring, a pyrimidine ring, and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[Methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}-3-phenylpropan-1-one typically involves multiple steps. One common route includes the following steps:
Formation of the Piperidine Ring: Starting with a suitable piperidine precursor, the piperidine ring is formed through cyclization reactions.
Introduction of the Pyrimidine Ring: The pyrimidine ring is introduced via nucleophilic substitution reactions, where a methyl group is added to the pyrimidine ring.
Coupling with Phenylpropanone: The final step involves coupling the piperidine-pyrimidine intermediate with phenylpropanone under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress.
Análisis De Reacciones Químicas
Types of Reactions
1-{3-[Methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}-3-phenylpropan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyrimidine and phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-{3-[Methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}-3-phenylpropan-1-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies exploring its interaction with biological macromolecules and its potential therapeutic effects.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-{3-[Methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}-3-phenylpropan-1-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3-((5-Methylpyridin-2-yl)amino)-1-phenylpropan-1-one: This compound shares a similar structure but with a pyridine ring instead of a pyrimidine ring.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4 …: Another structurally related compound with variations in the substituents on the pyrimidine and phenyl rings.
Uniqueness
1-{3-[Methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}-3-phenylpropan-1-one is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C20H26N4O |
|---|---|
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
1-[3-[methyl-(5-methylpyrimidin-2-yl)amino]piperidin-1-yl]-3-phenylpropan-1-one |
InChI |
InChI=1S/C20H26N4O/c1-16-13-21-20(22-14-16)23(2)18-9-6-12-24(15-18)19(25)11-10-17-7-4-3-5-8-17/h3-5,7-8,13-14,18H,6,9-12,15H2,1-2H3 |
Clave InChI |
SQBGPZMDROPLQI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(N=C1)N(C)C2CCCN(C2)C(=O)CCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-9H-purine](/img/structure/B12263281.png)

![2-{[3-Cyano-4-(4-methoxyphenyl)-6-methylpyridin-2-yl]sulfanyl}acetic acid](/img/structure/B12263293.png)
![4-{[2-(Morpholine-4-carbonyl)morpholin-4-yl]methyl}benzonitrile](/img/structure/B12263297.png)
![N,N-dimethyl-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyridazin-3-amine](/img/structure/B12263300.png)

![N-benzyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide](/img/structure/B12263316.png)
![N-[1-(cyclopentylmethyl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B12263323.png)
![4-Methoxy-2-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine](/img/structure/B12263324.png)
![4-(6-{4-[(2-Chloro-6-fluorophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B12263327.png)
![2-[(Oxetan-2-yl)methoxy]pyrimidine](/img/structure/B12263330.png)
![N-methyl-N-[1-(6-methylpyrazin-2-yl)piperidin-4-yl]pyridin-2-amine](/img/structure/B12263340.png)
![4-{1-[2-(Methylsulfanyl)pyrimidin-4-yl]piperidine-3-carbonyl}morpholine](/img/structure/B12263341.png)

